![molecular formula C20H23ClN2O3 B283768 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B283768.png)
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer.
Mechanism of Action
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide binds to folate receptor alpha, which is overexpressed on the surface of many cancer cells. Once bound, 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is internalized by the cancer cell, leading to the release of toxic substances that kill the cancer cell. 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide also activates the immune system to attack cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to have minimal toxicity in preclinical and clinical studies. It has been well-tolerated by patients and has not been associated with any significant adverse effects. 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been shown to be effective in reducing tumor size and improving overall survival in patients with advanced cancer.
Advantages and Limitations for Lab Experiments
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has several advantages for lab experiments. It is highly specific for folate receptor alpha and has minimal off-target effects. It is also easy to produce in large quantities using hybridoma technology. However, 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is not effective in all types of cancer and may not be suitable for all patients. It also requires further optimization to improve its efficacy and reduce its toxicity.
Future Directions
There are several future directions for 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide research. One area of focus is the development of combination therapies that enhance the efficacy of 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide. Another area of focus is the optimization of the antibody to improve its pharmacokinetic properties and reduce its toxicity. Additionally, 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide may have potential applications in other diseases, such as autoimmune disorders and infectious diseases.
Synthesis Methods
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is synthesized using hybridoma technology. Hybridoma cells are created by fusing antibody-producing B cells with immortalized myeloma cells. The resulting hybridoma cells can produce large quantities of monoclonal antibodies that are specific to a particular antigen. 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide is produced by hybridoma cells that have been engineered to produce an antibody that targets the tumor-associated antigen, folate receptor alpha.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been extensively studied in preclinical and clinical trials for the treatment of cancer. It has been shown to be effective in targeting and killing cancer cells that overexpress folate receptor alpha. 2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide has been tested in various types of cancer, including ovarian cancer, lung cancer, and breast cancer.
properties
Molecular Formula |
C20H23ClN2O3 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-18(6-7-19(15)21)26-14-20(24)22-17-4-2-16(3-5-17)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13-14H2,1H3,(H,22,24) |
InChI Key |
OOYYZWBKFQTZLO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3)Cl |
Origin of Product |
United States |
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